![molecular formula C11H17N3OS B15172677 N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide CAS No. 918960-31-3](/img/structure/B15172677.png)
N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide is an organic compound that features both an amine group and a cysteinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide typically involves the reaction of 2-(4-aminophenyl)ethylamine with L-cysteine. The reaction is carried out under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and purity. This can involve the use of more efficient coupling agents and catalysts, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or thiol derivatives.
Substitution: Various substituted amides or amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to modify proteins and peptides, enhancing their stability and activity.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with amino acid residues in proteins, while the cysteinamide moiety can interact with thiol groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Aminophenyl)ethylamine: Similar structure but lacks the cysteinamide moiety.
N-Phenylacetamide: Contains a phenyl group but lacks the ethyl and cysteinamide groups.
4-(2-Aminoethyl)aniline: Similar structure but lacks the cysteinamide moiety .
Uniqueness
N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide is unique due to the presence of both an amine group and a cysteinamide moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .
Eigenschaften
CAS-Nummer |
918960-31-3 |
|---|---|
Molekularformel |
C11H17N3OS |
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
(2R)-2-amino-N-[2-(4-aminophenyl)ethyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C11H17N3OS/c12-9-3-1-8(2-4-9)5-6-14-11(15)10(13)7-16/h1-4,10,16H,5-7,12-13H2,(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
RCOUGXFAWZAIKB-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC(=CC=C1CCNC(=O)[C@H](CS)N)N |
Kanonische SMILES |
C1=CC(=CC=C1CCNC(=O)C(CS)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


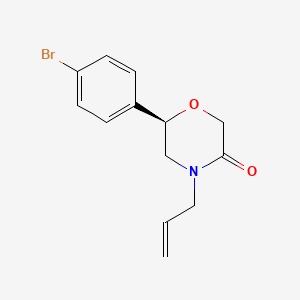
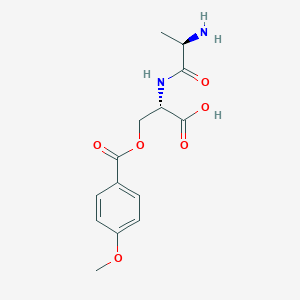
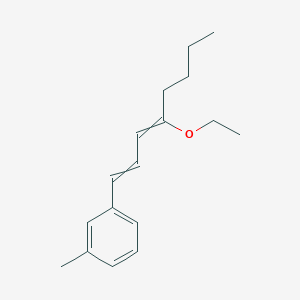
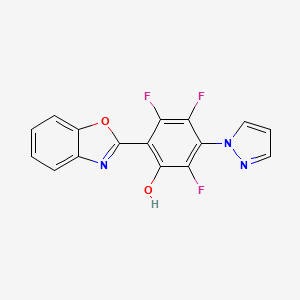
![N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15172622.png)
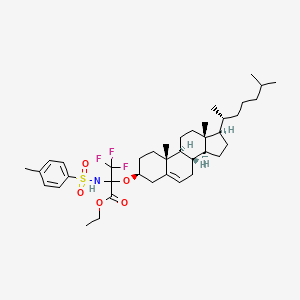
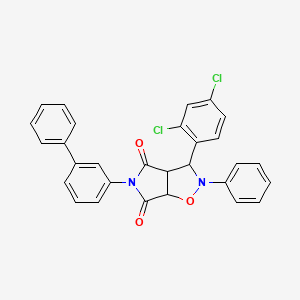
![[5-fluoro-2-(1H-tetrazol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15172652.png)
![3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B15172663.png)
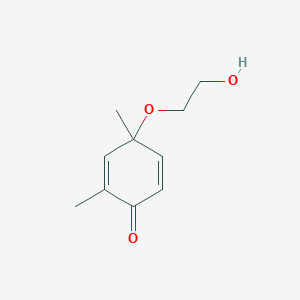
![(3R)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-4-ium](/img/structure/B15172669.png)
![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)
![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
